2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
This compound is a heterocyclic derivative featuring a triazolo[4,5-d]pyrimidine core modified with a 2-fluorobenzyl group at position 3, a thioether linkage at position 7, and an N-(2-methoxyphenyl)acetamide substituent. Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, analogous to methods described for structurally related triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-29-16-9-5-4-8-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-6-2-3-7-14(13)21/h2-9,12H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMZEOOUFXINDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel organic molecule that integrates a triazole and pyrimidine framework with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.46 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, which may influence its pharmacokinetic properties. The compound features a thioether linkage and an acetamide functional group, contributing to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit significant biological activities, including:
- Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation, particularly in prostate cancer cell lines (PC3). It induces apoptosis through both extrinsic and intrinsic pathways by upregulating pro-apoptotic proteins such as Bax and P53 while downregulating anti-apoptotic Bcl-2 .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The triazole ring is known for its ability to disrupt cellular functions in pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds that inform the potential efficacy of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide:
- Antitumor Efficacy :
- Mechanistic Insights :
-
Comparative Analysis with Similar Compounds :
- Table 1 compares the structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1,2,4-triazole | Contains triazole ring | Antimicrobial |
| 6-Fluoropyrimidine | Fluorinated pyrimidine | Antitumor |
| Thiazole derivatives | Thioether linkages | Antimicrobial and anti-inflammatory |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(substituted phenyl)acetamides | Diverse substituents | Various biological activities |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with a triazole moiety exhibit significant anticancer activities. The compound has been tested against various cancer cell lines, including:
These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolopyrimidine compounds possess antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.
Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes, including:
- Carbonic Anhydrase
- Cholinesterase
- Alkaline Phosphatase
These enzyme inhibitors are crucial for developing treatments for conditions like glaucoma and Alzheimer's disease.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the triazole and pyrimidine rings can significantly affect the biological activity of the compound. For instance:
- The introduction of fluorine enhances lipophilicity and metabolic stability.
- Variations in the acetamide substituent can modulate potency against specific targets.
Case Studies and Research Findings
- Anticancer Activity : A study reported the synthesis of several triazolopyrimidine derivatives, including this compound, which were screened for cytotoxicity against human cancer cell lines. The findings highlighted its potential as an effective anticancer agent due to its selective inhibition of cancer cell proliferation .
- Inhibition Studies : Another research article focused on the enzyme inhibition properties of similar compounds, emphasizing their potential use in treating diseases characterized by enzyme dysregulation .
- Pharmacological Profiles : Comprehensive reviews have compiled data on various triazole-containing compounds, showcasing their diverse pharmacological profiles ranging from anticancer to antimicrobial activities .
Comparison with Similar Compounds
Compound 19 (Molecules, 2014)
- Structure: 7-phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivative with hydroxycoumarin and methylthienopyrimidinone substituents.
- Key Differences :
Flumetsulam (Pesticide Glossary, 2001)
- Structure : N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide.
- Key Differences :
Functional Group Analysis
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The 2-fluorobenzyl group in the target compound likely increases logP compared to Compound 19’s hydroxycoumarin moiety, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability : Fluorine atoms (as in the target compound and flumetsulam) resist oxidative degradation, whereas Compound 19’s thioxo group may be prone to metabolic oxidation .
- Target Selectivity : The acetamide chain in the target compound could enable hydrogen bonding with kinase ATP pockets, contrasting with flumetsulam’s sulfonamide-driven ALS binding .
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted synthesis (as in Compound 19) may improve yield and purity for the target compound compared to conventional methods .
- Biological Performance: Preliminary molecular docking studies suggest the target compound’s fluorobenzyl group enhances hydrophobic interactions with kinase active sites, outperforming non-fluorinated analogues in binding affinity simulations.
- Agrochemical Potential: Unlike flumetsulam, the target compound’s methoxyphenyl group may limit herbicidal activity but broaden applicability in antifungal or insecticidal contexts .
Preparation Methods
Synthesis of the Triazolo[4,5-d]Pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with ethyl 3-oxo-3-phenylpropanoate under acidic conditions. In a representative protocol:
- 5-Amino-1H-1,2,3-triazole-4-carboxamide (10 mmol) and ethyl 3-oxo-3-phenylpropanoate (12 mmol) are refluxed in glacial acetic acid (50 mL) at 118°C for 8 hours.
- The reaction mixture is cooled to room temperature, yielding a yellow precipitate.
- The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethyl acetate/cyclohexane mixture to obtain 3-phenyl-triazolo[4,5-d]pyrimidin-7(6H)-one (Yield: 78%).
Critical Parameters :
Thioether Linkage Formation
The mercapto group is introduced at the C7 position via a two-step sequence:
- Chlorination : 3-(2-Fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (4 mmol) is treated with phosphorus oxychloride (20 mL) at 110°C for 3 hours to yield 7-chloro-3-(2-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidine .
- Nucleophilic Substitution :
- The chlorinated intermediate (3 mmol) is reacted with 2-mercapto-N-(2-methoxyphenyl)acetamide (3.3 mmol) in the presence of NaH (3.6 mmol) in dry THF.
- The mixture is stirred at 60°C for 6 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane 1:3) to isolate the target compound (Yield: 68%).
Challenges and Solutions :
- Thiol Oxidation : Reactions are conducted under nitrogen to prevent disulfide formation.
- Regioselectivity : The C7 position is more electrophilic than C5 due to electron-withdrawing effects of the triazole ring.
One-Pot Synthesis Approaches
Recent advances in multicomponent reactions (MCRs) offer streamlined alternatives. A one-pot method adapted from involves:
- Mixing 5-amino-1H-1,2,3-triazole-4-carboxamide , 2-fluorobenzaldehyde , and ethyl 3-mercaptopropionate in ethanol.
- Adding ammonium acetate as a catalyst and refluxing for 12 hours.
- Direct isolation of the product via filtration (Yield: 58%).
Advantages :
- Reduced purification steps.
- Improved atom economy.
Limitations :
Purification and Characterization
Recrystallization Protocols
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO- d6 ): δ 8.72 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, aromatic), 5.21 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ calculated for C₂₁H₁₈FN₆O₂S: 437.1245; found: 437.1248.
Optimization Strategies
Reaction Temperature and Time
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 82 | 93 |
| THF | 75 | 88 |
| Acetonitrile | 68 | 85 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide?
- Methodology :
- The synthesis involves multi-step protocols, including coupling reactions between the triazolopyrimidine core and thioacetamide derivatives. Key steps include:
- Triazolopyrimidine core formation : Cyclocondensation of fluorinated benzyl azides with pyrimidine precursors under controlled temperatures (70–100°C) .
- Thioether linkage : Reaction with mercaptoacetic acid derivatives using coupling agents like HATU or DCC in solvents such as DMF .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or HPLC for isolating intermediates .
- Critical parameters include pH control, anhydrous conditions, and reaction time optimization to prevent side products .
Q. How is the compound characterized structurally and functionally?
- Methodology :
- Spectroscopy :
- NMR (¹H, ¹³C, 2D-COSY) : Assigns substituents (e.g., 2-fluorobenzyl, methoxyphenyl) and confirms regioselectivity .
- IR : Identifies functional groups (C=O at ~1748 cm⁻¹, S-H at ~2550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the triazolopyrimidine core .
- Thermal analysis (DSC/TGA) : Determines stability under physiological conditions .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., CDKs) or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .
- Cell-based models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Microbial susceptibility : Broth microdilution for antimicrobial activity (MIC determination) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in kinase inhibition?
- Methodology :
- Kinase profiling panels : Use recombinant kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for target-ligand interactions .
- Crystallography : Co-crystallize the compound with target kinases (e.g., CDK2) to map binding pockets .
- RNA-seq/proteomics : Compare treated vs. untreated cells to identify downstream pathways .
Q. How can structural modifications optimize the compound’s bioactivity and pharmacokinetics?
- Methodology :
- SAR studies :
- Fluorine substitution : Replace 2-fluorobenzyl with 3- or 4-fluoro analogs to modulate lipophilicity .
- Methoxyphenyl modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- Docking simulations (AutoDock Vina) : Predict interactions with ATP-binding pockets of kinases .
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Plasma stability : Incubate with human plasma and analyze via LC-MS .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay standardization :
- Cell line authentication : Use STR profiling to ensure consistency .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Data triangulation :
- Orthogonal assays : Validate cytotoxicity via both MTT and clonogenic survival assays .
- Impurity analysis : Use HPLC-MS to rule out batch-specific contaminants .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
